

# An In-depth Technical Guide to 3-Amino-3-p-tolylpropan-1-ol

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## Compound of Interest

Compound Name: 3-Amino-3-p-tolylpropan-1-ol

Cat. No.: B1287887

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-Amino-3-p-tolylpropan-1-ol**. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

## Core Chemical Properties

**3-Amino-3-p-tolylpropan-1-ol** is a chiral amino alcohol. Its properties vary between its stereoisomers and salt forms. The available data for its different forms are summarized below.

Table 1: Chemical Identifiers for **3-Amino-3-p-tolylpropan-1-ol** and its Variants

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(S)-3-Amino-3-p-tolylpropan-1-ol	1213645-36-3	C <sub>10</sub> H <sub>15</sub> NO	165.23[1]
(R)-3-Amino-3-p-tolylpropan-1-ol	1071436-36-6	C <sub>10</sub> H <sub>15</sub> NO	165.23
3-Amino-3-p-tolylpropan-1-ol (racemate)	68208-23-1	C <sub>10</sub> H <sub>15</sub> NO	165.23
3-Amino-3-p-tolylpropan-1-ol hydrochloride	1159826-23-9	C <sub>10</sub> H <sub>16</sub> ClNO	201.69

Table 2: Physicochemical Properties of **3-Amino-3-p-tolylpropan-1-ol** and Related Compounds

Property	(S)-3-Amino-3-p-tolylpropan-1-ol	(S)-2-amino-3-(o-tolyl)propan-1-ol (Isomer)	3-Amino-1-propanol (Parent Compound)
Melting Point	Data not available	Data not available	10-12 °C[2]
Boiling Point	Data not available	Data not available	184-187 °C[2]
Solubility	Data not available	Data not available	Soluble in water[3]
LogP	Data not available	0.85712[4]	-1.12[3]
Topological Polar Surface Area (TPSA)	Data not available	46.25 Å <sup>2</sup> [4]	46.25 Å <sup>2</sup>

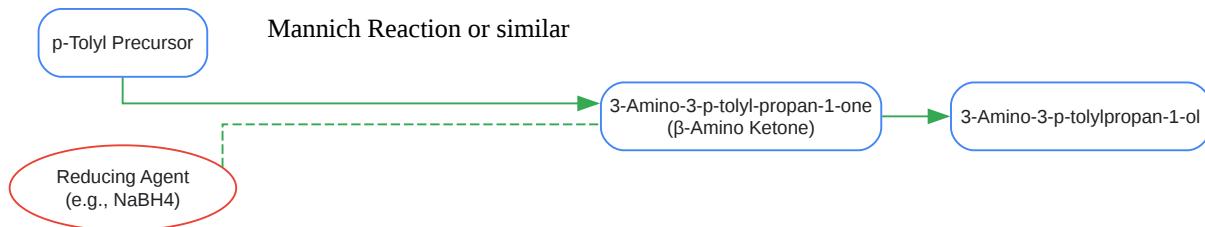
## Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols like **3-Amino-3-p-tolylpropan-1-ol** is a critical process in medicinal chemistry. While a specific, detailed protocol for this exact molecule is not readily

available in public literature, a general and widely applicable synthetic route involves the stereoselective reduction of the corresponding  $\beta$ -amino ketone.

## General Synthesis Strategy: Reduction of a $\beta$ -Amino Ketone

A common and effective method for the synthesis of 1,3-amino alcohols is the reduction of a  $\beta$ -amino ketone. This can be achieved using various reducing agents, and the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.



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A generalized synthetic workflow for **3-Amino-3-p-tolylpropan-1-ol**.

## Illustrative Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example for the reduction of a  $\beta$ -amino ketone to a 1,3-amino alcohol and may be adapted for the synthesis of **3-Amino-3-p-tolylpropan-1-ol**.

Materials:

- 3-Amino-3-p-tolyl-propan-1-one hydrochloride
- Sodium borohydride (NaBH4)
- Methanol
- Dichloromethane

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Dissolution: Dissolve 3-Amino-3-p-tolyl-propan-1-one hydrochloride (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **3-Amino-3-p-tolylpropan-1-ol**.

## Analytical Methodologies

The characterization and purity assessment of **3-Amino-3-p-tolylpropan-1-ol** can be performed using standard analytical techniques.

## High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **3-Amino-3-p-tolylpropan-1-ol**.

Table 3: Representative HPLC Parameters for Amino Alcohol Analysis

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 254 nm
Injection Volume	10 µL

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Expected signals would include aromatic protons in the p-tolyl group, a multiplet for the methine proton adjacent to the amino group, multiplets for the methylene protons of the propanol chain, and a broad singlet for the hydroxyl and amine protons (which can be exchanged with  $\text{D}_2\text{O}$ ).
- $^{13}\text{C}$  NMR: Expected signals would correspond to the carbons of the p-tolyl group, the methine carbon bearing the amino group, and the methylene carbons of the propanol chain.

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for O-H and N-H stretching (broad band around  $3300\text{-}3400\text{ cm}^{-1}$ ), C-H stretching of the aromatic and aliphatic groups (around  $2850\text{-}3100\text{ cm}^{-1}$ ), and C=C stretching of the aromatic ring (around  $1600\text{ cm}^{-1}$ ).

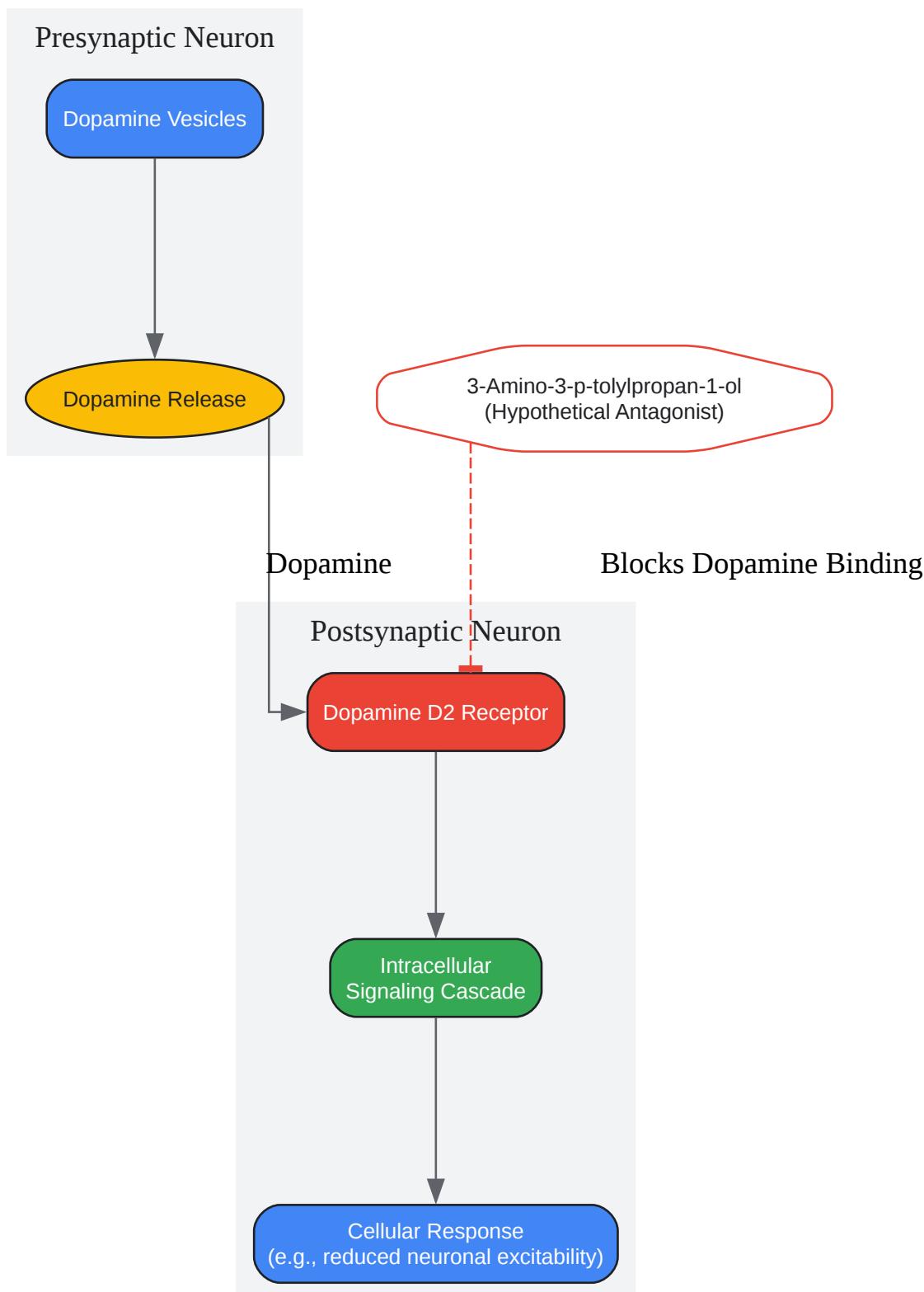
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (165.23 for the free base).

## Biological Activity and Potential Signaling Pathways Potential as an Antipsychotic Agent

**(S)-3-Amino-3-p-tolylpropan-1-ol** is categorized as an antipsychotic agent[1]. While the specific mechanism of action for this compound is not detailed in the available literature, the pharmacological activity of many antipsychotic drugs involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.

### Hypothetical Signaling Pathway

Typical and atypical antipsychotics often exert their effects by acting as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT2A receptors. A simplified, hypothetical signaling pathway illustrating this general mechanism is presented below.



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Hypothetical mechanism of action for an antipsychotic compound.

This diagram illustrates a potential mechanism where **3-Amino-3-p-tolylpropan-1-ol** could act as an antagonist at the dopamine D2 receptor, thereby blocking the downstream signaling cascade initiated by dopamine. This is a common mechanism for antipsychotic drugs. Further research is needed to elucidate the precise molecular targets and signaling pathways modulated by this specific compound.

## Conclusion

**3-Amino-3-p-tolylpropan-1-ol** is a chiral molecule with potential applications in the development of antipsychotic drugs. This guide has provided an overview of its known chemical properties and outlines general experimental approaches for its synthesis and analysis. The exploration of its specific biological targets and mechanism of action remains a promising area for future research. The methodologies and data presented here serve as a valuable resource for scientists and researchers working in the field of medicinal chemistry and drug discovery.

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